cis-3-Azonoradamantane
Description
cis-3-Azonoradamantane is a nitrogen-containing adamantane derivative characterized by a rigid, cage-like bicyclic structure. Its core framework consists of three fused cyclohexane rings, with a nitrogen atom replacing a carbon atom at the 3-position in the noradamantane system. The cis designation refers to the spatial arrangement of substituents around the nitrogen atom, which significantly influences its physicochemical and biological properties.
Adamantane derivatives are widely studied for their stability, lipophilicity, and applications in medicinal chemistry (e.g., antiviral agents, CNS therapeutics).
Properties
CAS No. |
107454-73-9 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
bis(3-tricyclo[3.3.1.03,7]nonanyl)diazene |
InChI |
InChI=1S/C18H26N2/c1-11-3-15-4-12(1)8-17(15,7-11)19-20-18-9-13-2-14(10-18)6-16(18)5-13/h11-16H,1-10H2 |
InChI Key |
SSNIMZWWZHLQOJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6 |
Canonical SMILES |
C1C2CC3CC1CC3(C2)N=NC45CC6CC(C4)CC5C6 |
Synonyms |
cis-3-Azonoradamantane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares cis-3-Azonoradamantane with structurally related adamantane derivatives and nitrogen-containing bicyclic compounds, based on data from the provided evidence:
Key Observations:
Substituent Position and Isomerism: Unlike trans-4-Aminoadamantan-1-ol, this compound’s nitrogen atom is positioned at the 3-site with cis geometry, which may alter its electronic profile and steric interactions compared to trans isomers .
Deuteration vs.
Biological Relevance: While Zygocaperoside (a non-adamantane compound) is a natural product with glycoside moieties, this compound’s synthetic nature and rigid structure make it more suitable for targeted drug delivery systems .
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy: Adamantane derivatives like 1-Aminoadamantane-d15 and trans-4-Aminoadamantan-1-ol are characterized via ¹H/¹³C-NMR to confirm substituent positions and purity . For this compound, similar methods would resolve its cis configuration, with distinct chemical shifts expected for nitrogen-proximal protons.
- Data Mining for Substructure Analysis: Techniques described in could identify recurring motifs (e.g., adamantane cores) in carcinogenicity studies.
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